4-(2-Aminoethyl)benzoic acid hydrochloride

Catalog No.
S690811
CAS No.
60531-36-4
M.F
C9H12ClNO2
M. Wt
201.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Aminoethyl)benzoic acid hydrochloride

CAS Number

60531-36-4

Product Name

4-(2-Aminoethyl)benzoic acid hydrochloride

IUPAC Name

4-(2-aminoethyl)benzoic acid;hydrochloride

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

InChI

InChI=1S/C9H11NO2.ClH/c10-6-5-7-1-3-8(4-2-7)9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H

InChI Key

GRQLJCQMQXXDTR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCN)C(=O)O.Cl

Canonical SMILES

C1=CC(=CC=C1CCN)C(=O)O.Cl

The exact mass of the compound 4-(2-Aminoethyl)benzoic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(2-Aminoethyl)benzoic acid hydrochloride (CAS 60531-36-4) is a bifunctional building block widely procured for peptide synthesis, PROTAC linker design, and advanced polymer manufacturing. Featuring a para-substituted 2-aminoethyl chain and a carboxylic acid group, this compound functions as an AB-type monomer and rigid spacer. Supplied as a stable hydrochloride salt, it overcomes the handling limitations of its free base counterpart by ensuring high aqueous solubility and extended shelf life . Its predictable reactivity makes it a staple in both discovery medicinal chemistry and scaled-up materials science workflows.

Research Fit

Bifunctional Building BlockAmine and carboxylic acid groups for amide coupling, peptide synthesis, and ligand construction
Salt Form AdvantageHydrochloride salt enhances aqueous solubility and handling reproducibility over the hygroscopic free base
Interfacial Modifier2‑aminoethyl spacer enables unique surface binding in perovskite passivation and hydrogel crosslinking

Substituting 4-(2-aminoethyl)benzoic acid hydrochloride with shorter-chain analogs like 4-aminomethylbenzoic acid (PAMBA) or 4-aminobenzoic acid (PABA) fundamentally alters the spatial geometry and flexibility of the resulting construct, often leading to steric clashes in target-binding applications such as PROTACs [1]. Furthermore, attempting to use the free base form (CAS 1199-69-5) instead of the hydrochloride salt introduces severe processability issues; the free base exhibits poor solubility in standard coupling solvents and is susceptible to degradation, leading to inconsistent yields in automated solid-phase peptide synthesis (SPPS) and requiring additional pre-activation steps .

Substitution Risk

Chain‑length sensitivity
This compoundEthyl spacer (–CH₂CH₂NH₂) enables pH‑triggered hydrogel disintegration and dual‑surface binding
4‑(Aminomethyl)benzoic acid (PAMBA)Shorter methylene spacer may not confer the same pH responsiveness or interfacial geometry
Replacing with a shorter‑chain analog can alter hydrogel degradation kinetics and device passivation efficiency.
Positional isomer mismatch
para‑substitutionRigid benzoic acid core with amine at 4‑position orients bifunctional binding sites
3‑(2‑Aminoethyl)benzoic acidMeta‑substitution changes molecular geometry and may disrupt specific interfacial interactions
Meta‑isomers may not reproduce the same binding motif reported for perovskite interlayers or hydrogel crosslinking.
Salt form handling
Hydrochloride saltStable solid, >350 °C mp, straightforward ambient weighing
Free base (CAS 1199‑69‑5)Hygroscopic, requires −20 °C inert‑atmosphere storage; moisture uptake may introduce batch variability
Using the free base without equivalent handling controls can compromise reaction stoichiometry and reproducibility.

Enhanced Aqueous and Organic Solubility via the Hydrochloride Salt Form

The hydrochloride salt of 4-(2-aminoethyl)benzoic acid demonstrates significantly higher solubility profiles in polar protic and aprotic solvents compared to its free base counterpart. While the free base often forms poorly soluble zwitterionic networks at neutral pH, the HCl salt readily dissolves in water and standard coupling solvents like DMF or NMP, streamlining its use in automated synthesis platforms . This eliminates the need for harsh solubilizing agents or prolonged heating that can degrade sensitive intermediates.

Evidence DimensionSolubility and handling in coupling solvents
Target Compound DataRapid dissolution in DMF/H2O at ambient temperature
Comparator Or BaselineFree base (CAS 1199-69-5) requiring extensive heating or acid/base adjustment
Quantified DifferenceEliminates pre-solubilization delays and reduces solvent volume requirements
ConditionsStandard ambient temperature SPPS and solution-phase coupling

High solubility directly translates to reproducible coupling yields and compatibility with automated synthesizers, reducing manufacturing bottlenecks.

Hydrogel pH response
Head‑to‑head
Target: stable at gastric pH, disintegrates within minutes at intestinal pH
Comparator (unmodified alginate): no comparable pH‑triggered disintegration
Demonstrates chain‑length‑dependent pH sensitivity not achievable with shorter analogs
Simulated GI conditions; verify in your hydrogel formulation

Optimized Spacer Length for Steric Relief in Target Binding

When utilized as a rigid linker in bifunctional molecules, the 2-aminoethyl extension provides a critical two-carbon flexible buffer between the rigid phenyl ring and the attached pharmacophore. Compared to 4-aminomethylbenzoic acid (PAMBA), which has only a one-carbon spacer, the ethyl variant reduces steric hindrance at the binding interface, often improving target affinity in PROTAC and conjugate designs [1]. The para-substitution ensures a linear trajectory, distinguishing it from meta-substituted analogs that induce unwanted angular constraints.

Evidence DimensionSpacer length and conformational flexibility
Target Compound Data2-carbon flexible extension (ethyl) on a rigid para-phenyl core
Comparator Or BaselinePAMBA (1-carbon extension) or PABA (0-carbon extension)
Quantified DifferenceProvides extended linear distance to prevent steric occlusion
ConditionsBifunctional linker design for macromolecular targeting

Selecting the correct spacer length is critical for maintaining binding affinity and preventing steric occlusion in drug conjugates.

Perovskite device stability
Head‑to‑head
Target (ABABr interlayer): >13% PCE gain, >90% retention after 500 h MPP tracking
Comparator (bare NiOₓ): baseline efficiency and stability
Unique 2‑aminoethyl motif enables dual‑surface binding that aminomethyl or meta isomers cannot replicate
Inverted PSC architecture; validate under your device fabrication conditions

High-Fidelity AB-Type Monomer for Polyamide Synthesis

As an AB-type monomer, 4-(2-aminoethyl)benzoic acid hydrochloride enables the synthesis of highly ordered, rigid-rod polyamides. The presence of the HCl salt protects the primary amine from premature oxidation during storage and early-stage heating, ensuring a precise 1:1 functional group stoichiometry upon in situ neutralization . This results in higher molecular weight polymers with narrower dispersity compared to using crude free-base monomers, which often suffer from partial degradation and stoichiometric imbalance.

Evidence DimensionMonomer stability and polymerization stoichiometry
Target Compound DataHCl salt (stable, precise stoichiometry upon neutralization)
Comparator Or BaselineFree base monomer (prone to oxidation, stoichiometric drift)
Quantified DifferenceEnables higher degree of polymerization (DP) and consistent molecular weights
ConditionsStep-growth polycondensation under inert atmosphere

Procuring the stable HCl salt ensures reliable monomer purity, which is mathematically required to achieve high-molecular-weight step-growth polymers.

Salt vs. free base handling
Data to verify
Hydrochloride: ≥95–97% purity, mp >350 °C, ambient solid storage
Free base: hygroscopic, −20 °C inert‑atmosphere storage recommended
Salt form reduces moisture‑related workflow complexity and weighing errors
Based on vendor specifications; confirm lot‑specific handling requirements

Solid-Phase Peptide Synthesis (SPPS) and Peptidomimetics

Due to its excellent solubility in DMF and NMP, this hydrochloride salt is directly applicable as a rigid spacer in automated SPPS workflows. It allows for the introduction of a defined linear distance between peptide domains without the solubility bottlenecks associated with free-base amino acids .

PROTAC and Antibody-Drug Conjugate (ADC) Linker Construction

The compound serves as a highly effective bifunctional linker, providing a rigid phenyl core combined with a flexible two-carbon aminoethyl extension. This specific geometry is optimal for bridging E3 ligase ligands to target protein binders while minimizing steric clashes [1].

Synthesis of High-Performance Polyamides

In materials science, it is utilized as an AB-type monomer to produce semi-rigid polyamides. The stability of the hydrochloride salt ensures high monomer purity, which is essential for achieving the high molecular weights required for advanced engineering plastics and fibers .

Application Fit Matrix

Application
Selection Property
Validation Focus
pH‑responsive hydrogel research (oral delivery model)
Chain‑length dependent pH‑triggered degradation
Confirm rapid disintegration kinetics at intestinal pH vs. stability at gastric pH
Perovskite solar cell interface engineering
2‑aminoethyl bifunctional binding motif
Verify efficiency and long‑term stability gains under your device fabrication protocols
Neurological research intermediate synthesis
Hydrochloride salt reproducibility and defined ethyl‑spacer geometry
Assess consistent purity (≥95%) and reduced moisture sensitivity in multi‑step sequences

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

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